1-(2-Bromophenyl)cyclohexan-1-amine
Overview
Description
1-(2-Bromophenyl)cyclohexan-1-amine is a chemical compound that belongs to the class of phenylcyclohexylamines. This compound has gained significant attention from scientific researchers due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)cyclohexan-1-amine can be synthesized through various methods. One common method involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . Another method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: The industrial production of this compound typically involves well-established synthesis methods that ensure high yield and purity. The exact industrial methods may vary, but they generally follow the principles of nucleophilic substitution and coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium amide (NaNH2) and other nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(2-Bromophenyl)cyclohexan-1-amine has been extensively studied for its potential therapeutic applications. It has been reported to have antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in treating addiction, post-traumatic stress disorder (PTSD), and other psychiatric disorders. Moreover, it has shown promise as a tool for studying the glutamate system in the brain.
Mechanism of Action
The exact mechanism of action of 1-(2-Bromophenyl)cyclohexan-1-amine is not well understood. it has been reported to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound binds to the receptor and blocks the ion channel, which reduces the activity of glutamate in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.
Comparison with Similar Compounds
1-(3-Bromophenyl)cyclohexan-1-amine: This compound is similar in structure but has the bromine atom at the 3-position instead of the 2-position.
Ketamine: A well-known NMDA receptor antagonist with similar pharmacological effects.
Uniqueness: 1-(2-Bromophenyl)cyclohexan-1-amine is unique due to its specific substitution pattern and its potential therapeutic applications. Its ability to modulate the glutamate system in the brain makes it a valuable tool for scientific research.
Properties
IUPAC Name |
1-(2-bromophenyl)cyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZUFACOJJPFMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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